molecular formula C11H22O B13215394 4-Tert-butylcycloheptan-1-ol CAS No. 5932-63-8

4-Tert-butylcycloheptan-1-ol

Cat. No.: B13215394
CAS No.: 5932-63-8
M. Wt: 170.29 g/mol
InChI Key: YPWOCRYXPMKZAV-UHFFFAOYSA-N
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Description

4-Tert-butylcycloheptan-1-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol with a seven-membered ring structure, featuring a tert-butyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylcycloheptan-1-ol can be synthesized through the reduction of 4-tert-butylcycloheptanone. Common reducing agents used for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction typically occurs in an alcoholic or anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or anhydrous sulfuric acid . This method is favored for its efficiency in producing the desired cis-isomer of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, NaOCl, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various reagents depending on the desired functional group substitution.

Major Products Formed

    Oxidation: 4-tert-butylcycloheptanone.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Tert-butylcycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-tert-butylcycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWOCRYXPMKZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297630
Record name 4-(1,1-Dimethylethyl)cycloheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-63-8
Record name 4-(1,1-Dimethylethyl)cycloheptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)cycloheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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